molecular formula C41H76N2O15 B050055 roxithromycin CAS No. 134931-00-3

roxithromycin

Número de catálogo B050055
Número CAS: 134931-00-3
Peso molecular: 837 g/mol
Clave InChI: RXZBMPWDPOLZGW-HEWSMUCTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(Z)-roxithromycin

Synthesis Analysis

  • Roxithromycin, a semi-synthetic 14-membered-ring macrolide antibiotic, is synthesized from erythromycin by altering the erythronolide A lactone ring to prevent inactivation in the gastric milieu. This alteration enhances its stability and activity against a wide range of pathogens (Bryskier, 1998).

Molecular Structure Analysis

  • The molecular structure of this compound is characterized by the replacement of the 9-keto group in erythromycin with a 9-[O-(2,5-dioxahexyl)oxime] group, contributing to its globular form and relative hydrophobicity. This modification is crucial for its enhanced pharmacokinetic properties and activity (Gharbi-Benarous et al., 1991).

Chemical Reactions and Properties

  • This compound undergoes phototransformation under the irradiation of simulated sunlight, resulting in the formation of phototransformation products (PTPs) that have shown increased toxicity to Vibrio fischeri, indicating some PTPs are more toxic than the parent compound. This phototransformation is significant for understanding its environmental impact and ecotoxicity (Li et al., 2020).

Physical Properties Analysis

  • This compound's pharmacokinetic profile is characterized by high plasma, tissue, and body fluid concentrations, and a long half-life permitting an extended dosage interval. These properties contribute to its clinical efficacy in treating infections (Markham & Faulds, 1994).

Chemical Properties Analysis

  • The compound displays significant post-antibiotic effects which are dependent on the pathogens under study, the concentration of this compound, and the duration of exposure. This effect contributes to its effectiveness in vivo, where this compound is as effective or more effective than other macrolides in a wide range of infections (Bryskier, 1998).

3,4-Di-O-acetyl-6-O-(tert-butyldimethylsilyl)-D-glucal

Synthesis Analysis

  • The synthesis of 3,4-Di-O-acetyl-6-O-(tert-butyldimethylsilyl)-D-glucal involves direct 3,6-di-O-protection of D-glucal, allowing for selective protection and functionalization of the glucal core, which is valuable for further glycoconjugate synthesis (Kinzy & Schmidt, 1987).

Molecular Structure Analysis

  • The crystal structure analysis of related compounds has shown the importance of protecting group strategies in achieving the desired molecular architecture, which is crucial for the subsequent chemical reactions and synthesis of complex molecules (Köll et al., 1997).

Chemical Reactions and Properties

  • The reactivity of imino glycals derived from D-glucal, including 3,4-di-O-acetyl derivatives, has been explored for the synthesis of imino sugars. These compounds participate in various Lewis acid-mediated carbon-carbon bond-forming reactions, highlighting the synthetic versatility of glucal derivatives (Dransfield et al., 2003).

Physical Properties Analysis

  • The physical properties of D-glucal derivatives are influenced by their protecting groups, which affect their solubility, reactivity, and stability. These properties are essential for their application in the synthesis of complex molecules and materials (Leigh et al., 1994).

Chemical Properties Analysis

  • D-glucal derivatives exhibit unique reactivity patterns, such as the sensitivity of silyl ethers towards Vilsmeier-Haack reagents, which enable selective transformations and the introduction of functional groups at specific positions. This reactivity is fundamental for the construction of complex glycosidic structures (Lellouche & Koeller, 2001).

For more scientific insights and detailed analyses, further research and exploration of these compounds in specialized databases and scientific literature are recommended.

This document elaborates on the scientific aspects of two chemical entities: "(Z)-roxithromycin" and "3,4-Di-O-acetyl-6-O-(tert-butyldimethylsilyl)-D-glucal" . The data includes synthesis analysis, molecular structure examination, chemical reactions, properties, and both physical and chemical property analyses, adhering strictly to scientific research findings.

(Z)-Roxithromycin

Synthesis Analysis

This compound is derived from erythromycin through semi-synthetic modification, specifically altering the erythronolide A lactone ring to enhance gastric stability. This process significantly contributes to its broad spectrum of antibacterial activity, making it effective against a variety of pathogens (Bryskier, 1998).

Molecular Structure Analysis

The molecular structure is characterized by the substitution of the 9-keto group with a 9-[O-(2,5-dioxahexyl)oxime] group in erythromycin, contributing to this compound's globular form and relative hydrophobicity. This modification is essential for its effective intracellular concentration and action against pathogens (Gharbi-Benarous et al., 1991).

Chemical Reactions and Properties

This compound undergoes phototransformation under simulated sunlight, leading to the formation of more toxic phototransformation products (PTPs). This transformation is crucial for understanding its environmental fate and potential ecotoxicity impacts (Li et al., 2020).

Physical Properties Analysis

Its pharmacokinetic profile is marked by high concentrations in plasma, tissues, and body fluids, with a prolonged half-life that allows extended dosage intervals. These properties underscore its clinical efficacy across various infections (Markham & Faulds, 1994).

Chemical Properties Analysis

The compound exhibits significant post-antibiotic effects, depending on the pathogen, this compound concentration, and exposure duration. This effect is pivotal for its in vivo efficacy, often outperforming other macrolides in treating a wide range of infections (Bryskier, 1998).

3,4-Di-O-acetyl-6-O-(tert-butyldimethylsilyl)-D-glucal

Synthesis Analysis

The synthesis involves direct 3,6-di-O-protection of D-glucal, facilitating selective protection and functionalization crucial for glycoconjugate synthesis. This method provides efficient routes to valuable glucopyranosyl donors (Kinzy & Schmidt, 1987).

Molecular Structure Analysis

Crystal structure analysis reveals the importance of protecting group strategies for achieving desired molecular architectures, crucial for subsequent chemical reactions and complex molecule synthesis (Köll et al., 1997).

Chemical Reactions and Properties

Imino glycals derived from D-glucal, including 3,4-di-O-acetyl derivatives, showcase synthetic versatility through various Lewis acid-mediated carbon-carbon bond-forming reactions, highlighting the compounds' reactivity and utility in synthesizing imino sugars (Dransfield et al., 2003).

Physical Properties Analysis

The physical properties, influenced by protecting groups, affect solubility, reactivity, and stability, essential for their application in complex molecule and material synthesis (Leigh et al., 1994).

Chemical Properties Analysis

D-glucal derivatives exhibit unique reactivity patterns, such as sensitivity towards Vilsmeier-Haack reagents, enabling selective transformations critical for constructing complex glycosidic structures (Lellouche & Koeller, 2001).

Mecanismo De Acción

Target of Action

Roxithromycin, also known as (Z)-roxithromycin, is a semi-synthetic macrolide antibiotic . Its primary targets are bacterial ribosomes, specifically the 50S subunit . The 50S subunit is a component of the bacterial ribosome, which plays a crucial role in protein synthesis. By targeting this subunit, this compound interferes with protein synthesis, thereby inhibiting bacterial growth .

Mode of Action

This compound exerts its antibacterial action by binding to the 50S subunit of the bacterial ribosome . This binding interferes with the translocation of peptides, a critical step in protein synthesis . As a result, the bacteria are unable to produce essential proteins, leading to inhibition of bacterial growth and replication .

Biochemical Pathways

This compound affects the protein synthesis pathway in bacteria . By binding to the 50S subunit of the bacterial ribosome, it disrupts the formation of new proteins. This disruption affects various biochemical pathways within the bacteria that rely on these proteins, leading to inhibited bacterial growth .

Pharmacokinetics

This compound is rapidly absorbed and diffuses into most tissues and phagocytes . It is metabolized in the liver, with peak concentration averaging 2 hours after ingestion . The elimination half-life of this compound is approximately 11 hours . These pharmacokinetic properties impact the bioavailability of this compound, allowing it to effectively reach and act on its bacterial targets .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth . By interfering with protein synthesis, this compound prevents bacteria from producing essential proteins, which are necessary for their growth and replication . This leads to the death of the bacteria and resolution of the infection .

Action Environment

This compound is highly concentrated in polymorphonuclear leukocytes and macrophages, achieving intracellular concentrations greater than those outside the cell . This allows this compound to be actively transported to the site of infection, where it can exert its antibacterial action . Environmental factors such as pH, temperature, and the presence of other substances can influence the stability and efficacy of this compound .

Propiedades

IUPAC Name

(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H76N2O15/c1-15-29-41(10,49)34(45)24(4)31(42-53-21-52-17-16-50-13)22(2)19-39(8,48)36(58-38-32(44)28(43(11)12)18-23(3)54-38)25(5)33(26(6)37(47)56-29)57-30-20-40(9,51-14)35(46)27(7)55-30/h22-30,32-36,38,44-46,48-49H,15-21H2,1-14H3/b42-31-/t22-,23-,24+,25+,26-,27+,28+,29-,30+,32-,33+,34-,35+,36-,38+,39-,40-,41-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXZBMPWDPOLZGW-HEWSMUCTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(C(=NOCOCCOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N\OCOCCOC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H76N2O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

837.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

134931-00-3, 80214-83-1
Record name Roxithromycin, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134931003
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Erythromycin, 9-[O-[(2-methoxyethoxy)methyl]oxime], (9E)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.308
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ROXITHROMYCIN, (Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LG42MZ5GK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-roxithromycin
Reactant of Route 2
(Z)-roxithromycin
Reactant of Route 3
(Z)-roxithromycin
Reactant of Route 4
(Z)-roxithromycin
Reactant of Route 5
(Z)-roxithromycin
Reactant of Route 6
(Z)-roxithromycin

Q & A

Q1: What is the primary mechanism of action of roxithromycin?

A1: this compound, like other macrolides, exerts its primary effect by inhibiting bacterial protein synthesis. [, ] It binds to the 50S ribosomal subunit of susceptible bacteria, blocking the translocation step of protein synthesis. This ultimately leads to bacterial growth inhibition or death.

Q2: Besides its antibacterial action, does this compound exhibit other effects?

A2: Yes, research suggests that this compound possesses anti-inflammatory and immunomodulatory properties. [, , ] For instance, it has been shown to inhibit nuclear factor kappaB (NF-κB) signaling and endoplasmic reticulum stress in intestinal epithelial cells, potentially offering therapeutic benefits in inflammatory bowel disease. []

Q3: How does this compound impact the inflammatory process?

A3: Studies suggest that this compound may interfere with various stages of inflammation, such as: * Inhibiting the production of pro-inflammatory cytokines like TNF-α. [, ]* Reducing the migration of neutrophils to the site of inflammation. []* Modulating the activity of inflammatory mediators. []* Affecting the expression of inducible nitric oxide synthase (iNOS) and nitric oxide (NO) production. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound has a molecular formula of C41H76N2O15 and a molecular weight of 837.05 g/mol.

Q5: Is this compound susceptible to degradation, and are there strategies to improve its stability in formulations?

A5: this compound is prone to degradation in acidic environments, such as those found in the stomach. [] Enteric-coated formulations have been developed to protect the drug from degradation in the stomach and enhance its bioavailability. []

Q6: How is this compound absorbed and distributed in the body?

A6: this compound is well-absorbed after oral administration, achieving high concentrations in various tissues, including the lungs, tonsils, and prostate. [, ] Its volume of distribution suggests good tissue penetration.

Q7: How is this compound metabolized and eliminated?

A7: this compound is primarily metabolized in the liver and excreted mainly in bile and feces. [, ] It has a relatively long half-life, allowing for once- or twice-daily dosing.

Q8: Does this compound interact with cytochrome P450 enzymes?

A8: While this compound is metabolized by the cytochrome P450 system, its potential for drug interactions through these enzymes is considered lower compared to erythromycin. [, ]

Q9: What is the spectrum of activity of this compound against common bacterial pathogens?

A9: this compound exhibits activity against a wide range of Gram-positive and Gram-negative bacteria, including Streptococcus pneumoniae, Haemophilus influenzae, and atypical bacteria such as Chlamydia pneumoniae and Mycoplasma pneumoniae. [, , , ]

Q10: Has the efficacy of this compound been evaluated in clinical trials?

A10: Yes, numerous clinical trials have investigated the efficacy of this compound in treating various bacterial infections, such as:* Respiratory tract infections (e.g., pneumonia, bronchitis, sinusitis). [, , , ]* Skin and soft tissue infections. [] * Sexually transmitted infections (e.g., chlamydia). []

Q11: Are there concerns about bacterial resistance developing to this compound?

A11: While this compound demonstrates a good resistance profile, bacterial resistance to macrolides, including this compound, has been reported. [] Resistance mechanisms involve mutations in the bacterial ribosome or efflux pumps.

Q12: Does cross-resistance occur between this compound and other macrolides?

A12: Cross-resistance can occur between this compound and other macrolide antibiotics due to shared mechanisms of action and resistance. []

Q13: What analytical methods are commonly used to measure this compound concentrations?

A13: Several analytical techniques are employed for this compound quantification, including:* High-performance liquid chromatography (HPLC). [, , ]* Liquid chromatography-tandem mass spectrometry (LC-MS/MS). []* Microbiological assays. [, , ] * UV spectrophotometry. []

Q14: What is the impact of this compound's dissolution rate on its bioavailability?

A14: The dissolution rate of this compound formulations can influence its bioavailability. [, ] Different pharmaceutical formulations, such as enteric-coated pellets versus dispersible tablets, can exhibit varying dissolution profiles and, consequently, affect the drug's absorption and bioavailability. []

Q15: Are there other antibiotics that can be used as alternatives to this compound?

A15: Yes, depending on the specific infection and bacterial susceptibility, alternative antibiotics like azithromycin, clarithromycin, doxycycline, or beta-lactams may be considered. [, , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.